molecular formula C14H19NO5 B3103184 Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate CAS No. 143323-49-3

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate

Cat. No.: B3103184
CAS No.: 143323-49-3
M. Wt: 281.3 g/mol
InChI Key: HGJGPDQDXKDZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a synthetic organic compound often used in chemical research and pharmaceutical development. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate typically involves the protection of an amino group with a Boc group, followed by esterification. A common route might include:

    Protection of the Amino Group: Reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it might act as a prodrug, where the Boc group is removed in vivo to release the active amine. The hydroxyphenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Lacks the Boc protection.

    Methyl 2-(Boc-amino)-2-phenylacetate: Lacks the hydroxy group.

Uniqueness

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group, which provide distinct reactivity and functionality in synthetic applications.

Biological Activity

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, also known as a derivative of 4-hydroxyphenylacetate, is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉NO₅
  • Molecular Weight : 281.304 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 434.6 °C at 760 mmHg
  • LogP : 2.47

The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino function, which enhances its stability and solubility in biological systems.

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by acylation with methyl 4-hydroxyphenylacetate. This method allows for the selective introduction of functional groups while maintaining the integrity of the aromatic system.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, similar derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundColon Adenocarcinoma<1.0Induction of apoptosis
Related DerivativeBreast Cancer0.5Inhibition of cell cycle progression

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring is critical for enhancing binding affinity to target proteins involved in tumor suppression.
  • Boc Protection : The Boc group not only increases solubility but also influences the compound's interaction with biological membranes, facilitating cellular uptake.
  • Alkyl Substituents : Variations in alkyl chain length and branching can significantly affect pharmacokinetics and potency.

Study 1: Antitumor Efficacy in Colon Cancer

A study conducted by researchers demonstrated that this compound inhibited the growth of colon adenocarcinoma cells with an IC50 value below 1 µM. The compound was shown to induce apoptosis via activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Study 2: Neuroprotection in Oxidative Stress Models

In another investigation, this compound was tested in neuronal cell cultures exposed to oxidative stressors. Results indicated that it significantly reduced cell death compared to controls, suggesting a protective role against neurodegeneration .

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJGPDQDXKDZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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